![molecular formula C13H11ClN2O B038467 3-amino-N-(4-chlorophenyl)benzamide CAS No. 115175-17-2](/img/structure/B38467.png)
3-amino-N-(4-chlorophenyl)benzamide
Overview
Description
3-amino-N-(4-chlorophenyl)benzamide belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(3-Amino-4-methylphenyl)benzamide was carried out using commercially available acylation reagents, including benzoyl chloride, benzoic acid, and benzoic anhydride .Molecular Structure Analysis
The molecular formula of 3-amino-N-(4-chlorophenyl)benzamide is C13H11ClN2O, and its molecular weight is 246.7 . The structure of similar compounds has been analyzed using techniques such as 1H NMR .Chemical Reactions Analysis
3-amino-N-(4-chlorophenyl)benzamide can undergo Suzuki coupling reaction with phenyl boronic acid in the presence of a specific catalyst to form the corresponding biaryl aniline derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-amino-N-(4-chlorophenyl)benzamide include a molecular weight of 246.7 and a solid physical form . The compound is stored at room temperature .Scientific Research Applications
Chemical Synthesis
“3-amino-N-(4-chlorophenyl)benzamide” is a chemical compound with the molecular formula C13H11ClN2O . It is used in the field of chemical synthesis for the production of various other compounds .
Pharmaceutical Applications
Benzamides, including “3-amino-N-(4-chlorophenyl)benzamide”, are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), and lidocaine (Xylocaine, local anesthetic) .
Treatment of Hypercholesterolemia
Compounds similar to “3-amino-N-(4-chlorophenyl)benzamide” are used in drugs like atorvastatin, which is used for cholesterol-lowering .
Treatment of Hypertension and Angina
Amide compounds, including “3-amino-N-(4-chlorophenyl)benzamide”, are used in drugs like lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, and diltiazem (calcium channel blockers used in the treatment of angina and hypertension) .
Treatment of Cancer
Compounds similar to “3-amino-N-(4-chlorophenyl)benzamide” are used in drugs like lipitor and vyvanse, which have been widely used for the treatment of cancer .
Industrial Applications
Amide compounds are also widely used in industries such as paper, plastic, and rubber .
Agricultural Applications
Amide compounds are used in agricultural areas .
Antiplatelet Activity
Safety and Hazards
properties
IUPAC Name |
3-amino-N-(4-chlorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLYFNYASPUBRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588393 | |
Record name | 3-Amino-N-(4-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-chlorophenyl)benzamide | |
CAS RN |
115175-17-2 | |
Record name | 3-Amino-N-(4-chlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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